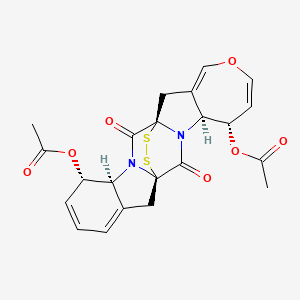

Acetylapoaranotin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Acetylapoaranotin, also known as this compound, is a useful research compound. Its molecular formula is C22H20N2O7S2 and its molecular weight is 488.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Mechanism of Action

Acetylapoaranotin possesses a unique chemical structure characterized by disulfide bridges, which are crucial for its cytotoxic properties. The compound is known to generate reactive oxygen species, leading to apoptosis in various cancer cell lines, including human colon cancer cells (HCT116), gastric cancer cells (AGS), lung cancer cells (A549), and breast cancer cells (MCF-7) with IC50 values of 13.8 µM, 12 µM, 2 µM, and 10 µM respectively . The apoptosis mechanism involves the cleavage of key proteins such as PARP and caspases-3, -8, and -9, alongside the modulation of Bcl-2 family proteins .

Cancer Therapy

This compound's primary application is in cancer treatment. Research has demonstrated its ability to inhibit tumor growth in vivo. In a study involving mice, this compound significantly reduced tumor size without causing major toxicity to healthy tissues . This suggests a promising therapeutic index for future clinical applications.

Mechanistic Studies

Understanding the mechanism of action is vital for optimizing this compound's therapeutic potential. Studies have shown that the compound induces apoptosis through both intrinsic and extrinsic pathways. It activates caspase cascades and alters the expression of pro-apoptotic and anti-apoptotic proteins, making it a candidate for further investigation in targeted cancer therapies .

Case Study 1: Colon Cancer Treatment

In a controlled laboratory setting, HCT116 cells treated with this compound exhibited significant apoptosis as evidenced by DNA fragmentation and annexin-V/PI staining. The study concluded that this compound could serve as an effective agent against colorectal cancer due to its ability to induce cell death through oxidative stress mechanisms .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 | 13.8 | Apoptosis via caspase activation |

| AGS | 12 | Induction of oxidative stress |

| A549 | 2 | Modulation of Bcl-2 family proteins |

| MCF-7 | 10 | DNA damage response activation |

Case Study 2: In Vivo Tumor Growth Inhibition

In vivo experiments using mouse models demonstrated that this compound effectively inhibited the growth of tumors induced by human cancer cell lines. The treatment led to a marked reduction in tumor volume compared to control groups, indicating its potential as a chemotherapeutic agent .

化学反応の分析

Catalytic Asymmetric (1,3)-Dipolar Cycloaddition

The absolute stereochemistry of amino ester building blocks was established via Cu(I)/brucin-OL-catalyzed (1,3)-dipolar cycloaddition. This reaction combined:

-

Acrylamide (10)

-

Cinnamaldehyde (12)

-

Ethyl glycinate (11)

The cycloaddition formed pyrrolidine 9 , a precursor to the cyclohexadienol fragment. This step set the stereochemical foundation for subsequent transformations .

Ring-Closing Metathesis (RCM)

Diene 9 underwent RCM using the Hoveyda–Grubbs II catalyst to yield β,γ-unsaturated enone 15 (72% yield). This step constructed the 6,5-bicyclic framework critical for ETPs .

Epoxidation and Epoxide Rearrangement

Enone 15 was treated with dimethyldioxirane (DMDO) to form an epoxide, which rearranged on silica gel to γ-hydroxy enone 16 . Protection of 16 as TBS ethers provided siloxyenone 8 , enabling downstream functionalization .

Key Steps:

-

Saponification : Ethyl ester 7 was converted to carboxylic acid 17 using trimethyltinhydroxide .

-

Amide Coupling : Acid 17 reacted with dihydrooxepine-containing amine 18 via BOP-Cl to form dipeptide 19 (high yield) .

-

Global Deprotection : Treatment of 19 with TBAF removed silyl groups and induced DKP formation. This step yielded diol 20 (47%) but required controlled conditions to avoid arene byproducts .

Disulfide Formation and Challenges

Disulfide installation (not explicitly detailed in sources) was complicated by:

-

Base sensitivity of cyclohexadienol fragments

-

Acid sensitivity of dihydrooxepine moieties

Optimal conditions minimized side reactions like indole formation (22 ) during sulfenylation .

Formal Syntheses of Related ETPs

Intermediate 7 enabled access to symmetric diketopiperazine 26 , a precursor to:

| Natural Product | Steps from 26 | Key Transformation |

|---|---|---|

| (−)-Emethallicin E | 3 | Sulfenylation and dimerization |

| (−)-Haemotocin | 3 | Disulfide bridge formation |

Reaction Data Table

Mechanistic Insights

-

Epimerization : Basic conditions during DKP formation induced epimerization to anti-syn-anti diastereomer 20 , the thermodynamically favored product .

-

Kinetic Control : Acid/base compatibility was critical to prevent decomposition of sensitive fragments .

This synthesis highlights the interplay of asymmetric catalysis, metathesis, and peptide chemistry in accessing complex ETPs. The methodology provides a framework for synthesizing related natural products like epicorazine A and epicoccin A .

特性

分子式 |

C22H20N2O7S2 |

|---|---|

分子量 |

488.5 g/mol |

IUPAC名 |

[(1R,4S,5S,12R,15S,16S)-5-acetyloxy-2,13-dioxo-8-oxa-22,23-dithia-3,14-diazahexacyclo[10.9.2.01,14.03,12.04,10.015,20]tricosa-6,9,17,19-tetraen-16-yl] acetate |

InChI |

InChI=1S/C22H20N2O7S2/c1-11(25)30-15-5-3-4-13-8-21-19(27)24-18-14(10-29-7-6-16(18)31-12(2)26)9-22(24,33-32-21)20(28)23(21)17(13)15/h3-7,10,15-18H,8-9H2,1-2H3/t15-,16-,17-,18-,21+,22+/m0/s1 |

InChIキー |

PVGDBWZIGOLCSB-NEEVBFIGSA-N |

異性体SMILES |

CC(=O)O[C@H]1C=CC=C2[C@@H]1N3C(=O)[C@]45CC6=COC=C[C@@H]([C@H]6N4C(=O)[C@@]3(C2)SS5)OC(=O)C |

正規SMILES |

CC(=O)OC1C=CC=C2C1N3C(=O)C45CC6=COC=CC(C6N4C(=O)C3(C2)SS5)OC(=O)C |

同義語 |

acetylapoaranotin |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。